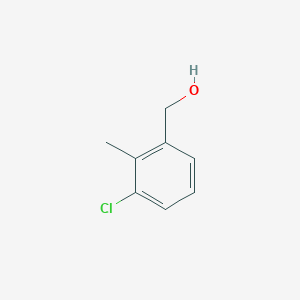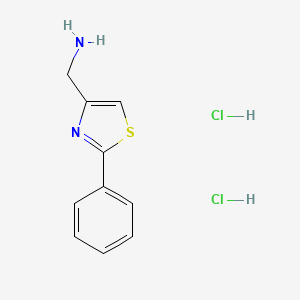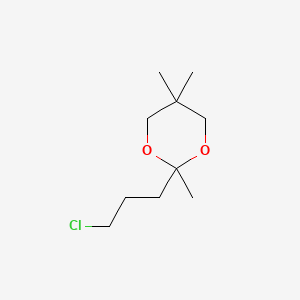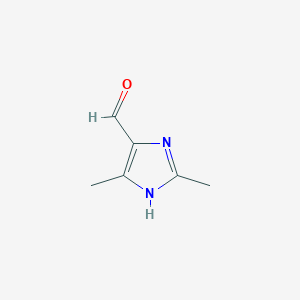
3-Chloro-4-(2-ethyl-1-piperidinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(2-ethyl-1-piperidinyl)aniline is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Synthetic Applications
Acid-Base Bifunctional Ionic Liquids in Synthesis : A study conducted by Zhang et al. (2010) explored the catalytic efficiency of acid-base bifunctional ionic liquids, particularly 1-(2-(1′-piperidinyl)ethyl)-3-methyl imidazolium trichlorolead ([PEmim]PbCl3), in the reaction between aniline and dimethyl carbonate (DMC). This reaction yields methyl-N-methyl-N-phenylcarbamate with a 72% success rate, highlighting the catalyst's ability to activate both reactants through its acidic and basic sites. The study leverages density functional theory (DFT) calculations to elucidate the structural and charge properties of [PEmim]PbCl3, revealing its role in increasing the electrophilicity of DMC and the nucleophilicity of aniline (Zhang et al., 2010).
Polymerization and Material Science
Ligand-Initiated Ring-Opening Polymerization : Liu and Ma (2014) synthesized a series of mononuclear aluminum dimethyl complexes with bidentate N-[2-(1-piperidinyl)benzyl]anilino or N-(2-morpholinobenzyl)anilino ligands. These complexes were effectively used in the ring-opening polymerization (ROP) of rac-lactide, producing poly(lactic acid) (PLA) with narrow molecular weight distributions. The study showcases the potential of these complexes in polymer synthesis, with the bidentate ligands systematically end-capping the polymer products, demonstrating the control over polymerization processes and the ability to modify polymer properties (Liu & Ma, 2014).
Medicinal Chemistry Applications
Antiproliferative Activity : Aeluri et al. (2012) reported on the synthesis and evaluation of polysubstituted tetrahydropyridines (THPs) and piperidin-4-one-3-carboxylates for their anticancer activity. The synthesis is conducted via a one-pot multicomponent reaction, followed by acidic conditions to convert the THPs to the corresponding piperidin-4-one-3-carboxylates. Some of these compounds demonstrated significant anticancer activity, highlighting the therapeutic potential of piperidine derivatives in cancer treatment (Aeluri et al., 2012).
Propriétés
IUPAC Name |
3-chloro-4-(2-ethylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(15)9-12(13)14/h6-7,9,11H,2-5,8,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJCWRHGMCYMLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)




![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)



